5-Methyl-10-phenyl-5,10-dihydrophenazine
Overview
Description
5-Methyl-10-phenyl-5,10-dihydrophenazine is an organic compound belonging to the phenazine family Phenazines are nitrogen-containing heterocycles known for their diverse chemical structures and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-10-phenyl-5,10-dihydrophenazine can be achieved through several methods. One common approach involves the reduction of phenazine followed by alkylation and arylation reactions. For instance, the reduction of phenazine with sodium borohydride, followed by alkylation with methyl iodide and subsequent arylation with phenyl lithium, yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reduction and alkylation methods. The use of palladium-catalyzed cross-coupling reactions has also been explored for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-10-phenyl-5,10-dihydrophenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenazine derivatives.
Reduction: Reduction reactions can yield fully reduced phenazine forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as phenyl lithium and methyl iodide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phenazine derivatives, fully reduced phenazine forms, and substituted phenazine compounds .
Scientific Research Applications
5-Methyl-10-phenyl-5,10-dihydrophenazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex phenazine derivatives.
Biology: The compound’s biological activity is being explored for potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of electroluminescent devices and other electronic materials
Mechanism of Action
The mechanism of action of 5-Methyl-10-phenyl-5,10-dihydrophenazine involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects. It also interacts with cellular enzymes, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5,10-Dimethyl-5,10-dihydrophenazine
- 5,10-Diphenyl-5,10-dihydrophenazine
- 5,10-Dihydro-5,10-dimethylphenazine
Uniqueness
5-Methyl-10-phenyl-5,10-dihydrophenazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and phenyl groups provides a balance of hydrophobic and aromatic characteristics, making it suitable for various applications .
Properties
IUPAC Name |
5-methyl-10-phenylphenazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c1-20-16-11-5-7-13-18(16)21(15-9-3-2-4-10-15)19-14-8-6-12-17(19)20/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUDOGOLYMURGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516491 | |
Record name | 5-Methyl-10-phenyl-5,10-dihydrophenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20516491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15546-77-7 | |
Record name | 5-Methyl-10-phenyl-5,10-dihydrophenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20516491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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